molecular formula C25H28N8O3 · H2O B593761 PKI-179 (hydrate) CAS No. 1634621-81-0

PKI-179 (hydrate)

货号: B593761
CAS 编号: 1634621-81-0
分子量: 506.6
InChI 键: BOLNDIDVFDIMCQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PKI-179 (hydrate), also known as PKI-179 (hydrate), is a useful research compound. Its molecular formula is C25H28N8O3 · H2O and its molecular weight is 506.6. The purity is usually 95%.
BenchChem offers high-quality PKI-179 (hydrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PKI-179 (hydrate) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

1634621-81-0

分子式

C25H28N8O3 · H2O

分子量

506.6

InChI

InChI=1S/C25H28N8O3.H2O/c34-25(28-19-7-9-26-10-8-19)27-18-3-1-17(2-4-18)22-29-23(32-11-13-35-14-12-32)31-24(30-22)33-20-5-6-21(33)16-36-15-20;/h1-4,7-10,20-21H,5-6,11-16H2,(H2,26,27,28,34);1H2

InChI 键

BOLNDIDVFDIMCQ-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=C(C2=NC(N3CCOCC3)=NC(N4C5COCC4CC5)=N2)C=C1)NC6=CC=NC=C6.O

同义词

N-[4-[4-(4-morpholinyl)-6-(3-oxa-8-azabicyclo[3.2.1]oct-8-yl)-1,3,5-triazin-2-yl]phenyl]-N/'-4-pyridinyl-urea, monohydrate

产品来源

United States
Foundational & Exploratory

PKI-179 IC50 values for PI3K alpha beta gamma delta

Author: BenchChem Technical Support Team. Date: February 2026

Topic: PKI-179 IC50 Values for PI3K Isoforms (


) and mTOR
Document Type:  Technical Monograph
Audience:  Drug Discovery Scientists, Oncologists, and Pharmacologists

PKI-179 is a potent, orally bioavailable, dual-mechanism small molecule inhibitor targeting both the Class I Phosphoinositide 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3][4][5] Unlike isoform-selective inhibitors (e.g., Idelalisib for PI3K


), PKI-179 provides broad-spectrum blockade of the PI3K/Akt/mTOR axis.

This profile is critical in oncology drug development because it overcomes a common resistance mechanism: the negative feedback loop where mTORC1 inhibition paradoxically reactivates Akt via PI3K. By hitting both nodes, PKI-179 ensures a complete shutdown of the survival signal.

Key Potency Metrics:

  • Primary Target: mTOR (Sub-nanomolar potency: 0.42 nM )[1][2][3][6][7][]

  • Secondary Targets: Pan-PI3K inhibition (Single-to-double digit nanomolar range: 8 – 77 nM )[2]

Pharmacological Profile: IC50 Data Matrix

The following data represents the inhibitory concentration (IC50) required to reduce enzyme activity by 50% in cell-free enzymatic assays. These values establish PKI-179 as a "pan-PI3K/mTOR" inhibitor with a distinct selectivity bias toward the alpha isoform among the PI3Ks.

Table 1: PKI-179 IC50 Values
Target IsoformIC50 (nM)Selectivity Context
mTOR 0.42 Primary Target (Highest Potency)
PI3K-

(WT)
8 Most potent PI3K inhibition; critical for insulin signaling.
PI3K-

(E545K)
14 Retains potency against helical domain mutants.
PI3K-

(H1047R)
11 Retains potency against kinase domain mutants.[1][3][6][7]
PI3K-

24 Moderate potency; relevant for PTEN-deficient tumors.
PI3K-

74 Lower potency; primarily expressed in leukocytes.
PI3K-

77 Lower potency; primarily expressed in leukocytes.

Technical Insight: The sub-nanomolar activity against mTOR (0.42 nM) compared to PI3K isoforms suggests that at lower therapeutic doses, PKI-179 may act primarily as an mTOR inhibitor, with PI3K blockade engaging fully as plasma concentrations increase.

Mechanistic Pathway Analysis

PKI-179 functions as an ATP-competitive inhibitor. It binds to the ATP-binding cleft of the p110 catalytic subunit of PI3K and the kinase domain of mTOR.

The diagram below illustrates the "Vertical Blockade" strategy. By inhibiting PI3K, PKI-179 prevents the conversion of PIP2 to PIP3, cutting off membrane recruitment of Akt. Simultaneously, it inhibits mTOR (both mTORC1 and mTORC2), preventing downstream protein synthesis and the phosphorylation of Akt at Ser473.

PI3K_mTOR_Pathway RTK RTK / GPCR PI3K PI3K (p110) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PI3K Action AKT Akt (PKB) PIP3->AKT Recruitment PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation mTORC1->RTK Negative Feedback (Blocked) S6K S6K1 / 4E-BP1 mTORC1->S6K Translation mTORC2 mTORC2 mTORC2->AKT Phos (Ser473) CellGrowth Cell Growth & Survival S6K->CellGrowth PKI179 PKI-179 PKI179->PI3K Inhibits (8-77 nM) PKI179->mTORC1 Inhibits (0.42 nM) PKI179->mTORC2 Inhibits

Figure 1: Dual-node inhibition of the PI3K/Akt/mTOR pathway by PKI-179, preventing feedback loop reactivation.

Experimental Methodology: Determination of IC50

To replicate or validate these IC50 values, a high-sensitivity radiometric kinase assay is recommended. Standard colorimetric assays may lack the sensitivity required for the sub-nanomolar potency of PKI-179 against mTOR.

Protocol: Radiometric Filter Binding Assay

Objective: Quantify the incorporation of


P-labeled phosphate from ATP into a lipid substrate (PI3K) or protein substrate (mTOR).

Reagents:

  • Compound: PKI-179 dissolved in 100% DMSO.

  • Enzyme: Recombinant human PI3K isoforms (

    
    ) and mTOR.
    
  • Substrate: PIP2:PS lipid vesicles (for PI3K); Recombinant 4E-BP1 (for mTOR).

  • Tracer:

    
    .
    

Workflow Steps:

  • Compound Preparation:

    • Prepare a 3-fold serial dilution of PKI-179 in DMSO.

    • Target final concentration range: 10

      
      M to 0.1 pM.
      
  • Enzyme Incubation (Pre-Equilibrium):

    • Add 5

      
      L of diluted compound to reaction wells.
      
    • Add 10

      
      L of kinase buffer containing the specific recombinant kinase.
      
    • Critical Step: Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme binding equilibrium.

  • Reaction Initiation:

    • Add 10

      
      L of ATP/Substrate mix (containing 
      
      
      
      ).
    • Final ATP concentration should be at

      
       for each specific isoform (typically 10-50 
      
      
      
      M) to ensure competitive kinetics are measured accurately.
  • Termination & Detection:

    • Incubate for 60 minutes at RT.

    • Quench reaction with phosphoric acid.

    • Transfer aliquots to filter plates (e.g., P81 phosphocellulose for protein substrates or specific lipid-binding plates).

    • Wash unbound ATP.

    • Measure radioactivity via scintillation counting.

Kinase_Assay_Workflow Step1 Compound Dilution (DMSO) Step2 Enzyme Pre-incubation (15 min) Step1->Step2 Step3 Add Substrate + 33P-ATP Step2->Step3 Step4 Kinase Rxn (60 min) Step3->Step4 Step5 Quench & Filter Wash Step4->Step5 Step6 Scintillation Counting Step5->Step6

Figure 2: Radiometric kinase assay workflow for determining IC50 values.

References

  • Venkatesan, A. M., et al. (2010). "PKI-179: An orally efficacious dual phosphatidylinositol-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitor."[1][4][5][7] Bioorganic & Medicinal Chemistry Letters, 20(19), 5869–5873.[1][4][5]

  • Mallon, R., et al. (2011). "Antitumor efficacy of PKI-587, a highly potent dual PI3K/mTOR inhibitor." Clinical Cancer Research, 17(10), 3193-3203. (Contextual reference for the PKI series development).

  • MedChemExpress. "PKI-179 Product Monograph and Biological Activity."

Sources

A Comprehensive Technical Guide to the Kinase Selectivity Profile of PKI-179

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: The Critical Role of Selectivity in Targeting the PI3K/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that governs fundamental cellular processes, including proliferation, survival, and metabolism. Its hyperactivation is one of the most frequent occurrences in human cancers, making it a highly attractive target for therapeutic intervention[1]. The development of small molecule inhibitors against this pathway has been a major focus of oncology research. However, the PI3K family has multiple highly homologous isoforms (Class I: α, β, γ, δ), and mTOR exists in two distinct complexes (mTORC1, mTORC2), each with unique physiological roles[2]. Consequently, the selectivity profile of an inhibitor is a critical determinant of its therapeutic window, dictating both its on-target efficacy and its potential for off-target toxicities.

This guide provides an in-depth technical analysis of PKI-179, a second-generation, ATP-competitive dual inhibitor of PI3K and mTOR[3][4][5]. We will dissect its selectivity profile, place it in context with other well-characterized PI3K inhibitors possessing different selectivity patterns, and detail the state-of-the-art methodologies used to generate these critical datasets. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of PKI-179's molecular interactions and the scientific rationale behind its preclinical evaluation.

Section 1: The Molecular Profile of PKI-179

PKI-179 is a potent, orally bioavailable small molecule that functions by competing with ATP for the kinase domain of its targets[4][5]. Its defining characteristic is its dual inhibitory action against both PI3K and mTOR, two critical nodes within the same oncogenic pathway. This simultaneous blockade is hypothesized to produce a more profound and durable anti-proliferative effect by preventing the feedback loop activation that can occur when only one of the nodes is targeted.

The primary inhibitory activity of PKI-179 is strongest against mTOR and the PI3Kα isoform, which is the most frequently mutated PI3K isoform in human cancers[2][6].

PI3K_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibits PKI179 PKI-179 PKI179->PI3K PKI179->mTORC2 PKI179->mTORC1

Figure 1: PI3K/AKT/mTOR Pathway and PKI-179 Targets.

Section 2: Comparative Selectivity Analysis

To fully appreciate the profile of PKI-179, it is essential to compare it with other inhibitors that exhibit different selectivity patterns. We will consider three well-characterized compounds: Pictilisib (a pan-Class I PI3K inhibitor), Alpelisib (a PI3Kα-selective inhibitor), and Idelalisib (a PI3Kδ-selective inhibitor).

Inhibitor Target Profile PI3Kα IC₅₀ (nM) PI3Kβ IC₅₀ (nM) PI3Kγ IC₅₀ (nM) PI3Kδ IC₅₀ (nM) mTOR IC₅₀ (nM) Source(s)
PKI-179 Dual PI3K/mTOR 8 24 74 77 0.42 [6][7]
Pictilisib (GDC-0941) Pan-Class I PI3K 3 33 75 3 580 [8][9]
Alpelisib (BYL719) PI3Kα-Selective 5 1200 250 290 >1000 [10][11]
Idelalisib (CAL-101) PI3Kδ-Selective 820 565 89 2.5 >4000 [12][13][14]

Expert Analysis of Comparative Data:

  • PKI-179 demonstrates a unique profile with potent, sub-nanomolar inhibition of mTOR combined with single-digit nanomolar inhibition of PI3Kα.[6][7] Its activity against other PI3K isoforms is significantly lower, suggesting a preference for the α-isoform within the PI3K family. This profile is designed for a "vertical" pathway blockade, hitting two key kinases in the same cascade.

  • Pictilisib (GDC-0941) acts as a "horizontal" inhibitor, potently targeting all four Class I PI3K isoforms with less discrimination[8][9]. This broad activity can be beneficial in tumors where multiple isoforms contribute to signaling, but it may also increase the risk of toxicities associated with inhibiting isoforms essential for normal physiological functions (e.g., PI3Kβ in insulin signaling).

  • Alpelisib (BYL719) showcases high selectivity for PI3Kα, with over 200-fold less activity against the β-isoform[10][11]. This precision is therapeutically validated in patients with PIK3CA-mutated cancers, where the goal is to inhibit the specific oncogenic driver while sparing other isoforms[10].

  • Idelalisib (CAL-101) is a paradigm of isoform-selective inhibition, targeting the hematopoietic-restricted PI3Kδ isoform with remarkable specificity (over 200-fold selectivity against PI3Kβ)[12][14]. This has led to its approval for B-cell malignancies where PI3Kδ signaling is a critical dependency[2][15].

The choice between these strategies—dual, pan, or isoform-selective—depends entirely on the therapeutic context, the genetic makeup of the tumor, and the desired balance between efficacy and tolerability.

Section 3: Methodologies for Determining Kinase Selectivity

A robust characterization of a kinase inhibitor requires a multi-pronged approach, moving from broad, biochemical screens to more physiologically relevant cellular assays. No single method provides a complete picture; instead, they offer complementary data that, when synthesized, create a high-fidelity map of the inhibitor's activity.

Protocol 1: Broad Kinome Profiling (Biochemical)

Method: KINOMEscan® Competition Binding Assay

Scientific Rationale: The first step in understanding selectivity is to cast a wide net. The human kinome contains over 500 kinases, and unintended interactions can lead to unexpected toxicity or polypharmacology. A large-scale, cell-free binding assay like KINOMEscan® is the industry standard for this initial assessment[16][17]. It provides a thermodynamic measure of direct physical interaction between an inhibitor and a large panel of kinases, allowing for a comprehensive and unbiased view of selectivity.

Experimental Protocol:

  • Kinase Preparation: A DNA-tagged kinase from a library of over 480 kinases is incubated with the test compound (e.g., PKI-179) and an immobilized, active-site directed ligand.

  • Competition: The test compound and the immobilized ligand compete for binding to the kinase's active site.

  • Capture: The reaction mixture is passed over a solid support that captures the kinase only if it is bound to the immobilized ligand. Kinases bound to the test compound will not be captured and are washed away.

  • Elution & Quantification: The captured, DNA-tagged kinases are eluted from the solid support.

  • Readout: The amount of eluted kinase is quantified using highly sensitive quantitative PCR (qPCR) of the DNA tag[18]. A lower qPCR signal indicates stronger binding by the test compound.

  • Data Analysis: The results are typically reported as a percentage of control or converted into dissociation constants (Kd) to quantify binding affinity.

KINOMEscan_Workflow cluster_0 Step 1: Incubation cluster_1 Step 2: Capture & Wash cluster_2 Step 3: Elution & qPCR Kinase DNA-Tagged Kinase Inhibitor Test Compound (PKI-179) Kinase->Inhibitor Competition Ligand Immobilized Ligand Kinase->Ligand Support Solid Support Captured Kinase-Ligand Complex Captured Support->Captured Washed Kinase-Inhibitor Complex Washed Away Elute Elute Kinase qPCR Quantify DNA Tag via qPCR Elute->qPCR cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2 NanoBRET_Principle cluster_0 No Inhibitor cluster_1 With Inhibitor Nluc Nluc Kinase Kinase Nluc->Kinase Tracer Tracer Kinase->Tracer Binding BRET High BRET Signal Nluc2 Nluc Kinase2 Kinase Nluc2->Kinase2 Inhibitor PKI-179 Kinase2->Inhibitor Binding Tracer2 Tracer NoBRET Low BRET Signal

Figure 3: Principle of the NanoBRET™ Target Engagement Assay.
Protocol 3: Profiling Against Native Kinases

Method: KiNativ™ Cellular Kinase Profiling

Scientific Rationale: Recombinant kinases used in many assays may not perfectly replicate the conformation, post-translational modifications, or complex associations of their native counterparts within the cell. The KiNativ™ platform addresses this by using a chemoproteomic approach to profile inhibitor binding to the endogenous kinome directly from cell or tissue lysates.[19][20] This provides unparalleled insight into how an inhibitor behaves in a native biological context.

Experimental Protocol:

  • Lysate Preparation: Cells or tissues are lysed under conditions that preserve native kinase activity and protein complexes.

  • Inhibitor Treatment: The lysate is treated with varying concentrations of the test compound (PKI-179), which binds to its target kinases.

  • Probe Labeling: A biotin-tagged, acyl-phosphate probe derived from ATP is added to the lysate. This probe covalently modifies a highly conserved lysine residue in the ATP-binding pocket of kinases that are not already occupied by the inhibitor.[20][21]

  • Enrichment: The biotin-labeled kinases are enriched from the complex proteome using streptavidin affinity capture.

  • Proteomic Analysis: The enriched proteins are digested into peptides, and the labeled peptides are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The abundance of each labeled kinase is measured across the different inhibitor concentrations. A decrease in the labeled peptide signal indicates that the inhibitor is occupying the active site and preventing probe binding, allowing for the determination of target occupancy and cellular potency against the native kinome.

KiNativ_Workflow Lysate Cell Lysate (Native Kinases) Inhibit Treat with PKI-179 Lysate->Inhibit Label Add Biotin-ATP Probe (Labels unoccupied kinases) Inhibit->Label Enrich Enrich Biotinylated Proteins (Streptavidin) Label->Enrich Analyze LC-MS/MS Analysis Enrich->Analyze Result Quantify Target Occupancy Analyze->Result

Figure 4: KiNativ™ Native Kinase Profiling Workflow.

Conclusion: A Synthesized View of PKI-179

The comprehensive analysis of PKI-179 reveals a thoughtfully designed kinase inhibitor with a distinct selectivity profile. Its potent, dual inhibition of mTOR and PI3Kα positions it as a powerful agent for vertically targeting a core cancer signaling pathway.[6] This contrasts sharply with the broader, pan-isoform activity of inhibitors like Pictilisib and the highly specific, precision-medicine approach of isoform-selective agents like Alpelisib and Idelalisib.

Furthermore, broad kinome screening data indicates that PKI-179 has minimal activity against a large panel of other kinases, suggesting a "clean" profile with a lower probability of off-target effects.[6] The validation of its activity through a cascade of robust methodologies—from broad biochemical screens to live-cell target engagement and native proteomic profiling—provides a high degree of confidence in its mechanism of action. This multi-faceted characterization is fundamental to modern drug discovery, enabling a rational path toward clinical development by providing a deep understanding of how a molecule interacts with its intended targets and the broader biological system.

References

  • Sarkis, L. G., et al. (2015). First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research, 21(1), 77-86. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Definition of PI3Ka/mTOR inhibitor PKI-179. NCI Drug Dictionary. Retrieved from [Link]

  • Marketwired. (2011). Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling. Retrieved from [Link]

  • Juric, D., et al. (2018). Phosphatidylinositol 3-Kinase α–Selective Inhibition With Alpelisib (BYL719) in PIK3CA-Altered Solid Tumors: Results From the First-in-Human Study. Journal of Clinical Oncology, 36(13), 1291-1299. Retrieved from [Link]

  • Ghia, P., et al. (2015). Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma. Clinical Cancer Research, 21(7), 1537-1542. Retrieved from [Link]

  • Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Chemistry & Biology, 18(6), 699-710. Retrieved from [Link]

  • Inxight Drugs. (n.d.). PKI-179. Retrieved from [Link]

  • AdooQ Bioscience. (n.d.). GDC-0941 (Pictilisib) | PI3K inhibitor. Retrieved from [Link]

  • GlobeNewswire. (2018). ActivX Biosciences' KiNativ® platform featured in two articles demonstrating the importance of native kinase profiling for characterizing protein degraders. Retrieved from [Link]

  • ResearchGate. (n.d.). The KiNativ approach to kinase inhibitor profiling. Retrieved from [Link]

  • Sarkis, L. G., et al. (2015). First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Clinical Cancer Research, 21(1), 77-86. Retrieved from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Cohen, M. S., & Zhang, C. (2017). Recent advances in methods to assess the activity of the kinome. Current Opinion in Chemical Biology, 39, 53-60. Retrieved from [Link]

  • Juric, D., et al. (2018). Phosphatidylinositol 3-Kinase α–Selective Inhibition With Alpelisib (BYL719) in PIK3CA-Altered Solid Tumors: Results From the First-in-Human Study. Journal of Clinical Oncology, 36(13), 1291-1299. Retrieved from [Link]

  • Robers, M. B. (2020). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. protocols.io. Retrieved from [Link]

  • Zhang, Y., et al. (2022). PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies. Molecules, 27(16), 5136. Retrieved from [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]

  • Venkatesan, A. M., et al. (2010). PKI-179: an orally efficacious dual phosphatidylinositol-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitor. Bioorganic & Medicinal Chemistry Letters, 20(19), 5869-5873. Retrieved from [Link]

  • Cancers. (2023). First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor Bocodepsin (OKI-179) in Patients with Advanced Solid Tumors. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

  • LINCS Data Portal. (2017). Binding affinity of 6 small molecule JAK inhibitors for 5 kinases. Retrieved from [Link]

  • Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. Retrieved from [Link]

  • Shepherd, P. R., et al. (2019). Structural Determinants of Isoform Selectivity in PI3K Inhibitors. International Journal of Molecular Sciences, 20(5), 1035. Retrieved from [Link]

  • ResearchGate. (2025). Binding and selectivity studies of phosphatidylinositol 3-kinase (PI3K) inhibitors. Retrieved from [Link]

  • Martini, M., et al. (2021). Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. Cancers, 13(10), 2402. Retrieved from [Link]

Sources

Methodological & Application

Technical Application Note: Solubilization and Handling of PKI-179 Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

PKI-179 is a potent, orally bioavailable dual inhibitor of PI3K (phosphatidylinositol 3-kinase) and mTOR (mammalian target of rapamycin) .[1][2][3] It functions as a small-molecule ATP mimetic, competitively binding to the ATP-binding cleft of these kinases.

The specific challenge with the hydrate form of PKI-179 lies in its physical chemistry. While "hydrate" implies the presence of water within the crystal lattice, it does not confer water solubility. Conversely, the crystal lattice energy of hydrates is often higher than amorphous forms, making initial solubilization more difficult. This guide outlines the precise protocols to solubilize PKI-179 hydrate in DMSO (Dimethyl Sulfoxide) for stock storage and subsequent dilution into aqueous buffers for biological assays without precipitation ("crashing out").

Signaling Pathway Inhibition

PKI-179 acts by cutting off the PI3K/AKT/mTOR signaling cascade, a critical pathway for cell survival and proliferation in solid tumors.

PI3K_Pathway RTK Receptor Tyrosine Kinase (Growth Factor Receptors) PI3K PI3K (Class I) Target of PKI-179 RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates AKT AKT (Protein Kinase B) PDK1->AKT Phosphorylates mTORC1 mTORC1 Target of PKI-179 AKT->mTORC1 Activates S6K S6K1 (Protein Synthesis) mTORC1->S6K Phosphorylates Apoptosis Cell Survival & Proliferation S6K->Apoptosis Promotes PKI PKI-179 PKI->PI3K Inhibits PKI->mTORC1 Inhibits

Figure 1: Mechanism of Action. PKI-179 exerts dual inhibition at the PI3K and mTOR nodes, preventing downstream AKT activation and S6K1-mediated protein synthesis.

Chemical & Physical Properties

Understanding the stoichiometry of the hydrate is critical for accurate molarity calculations. The water weight contributes to the mass but not the active pharmacological inhibition.

PropertySpecificationNotes
CAS Number 1197160-28-3Verify specific batch CAS (salt vs free base).[1]
Molecular Formula


varies by batch (check CoA).
MW (Anhydrous) 488.54 g/mol Use this for activity calculations.
MW (Hydrate) Batch SpecificUse this for weighing calculations.
Solubility (DMSO) ~25 - 50 mg/mLHigh solubility; hygroscopic risk.
Solubility (Water) < 0.1 mg/mLPractically insoluble.
Appearance Off-white/Yellow SolidCrystalline lattice.

Protocol 1: Preparation of Stock Solution (DMSO)

Objective: Create a stable, high-concentration stock (typically 10 mM or 50 mM) for long-term storage.

Critical Pre-requisites
  • Solvent: Anhydrous DMSO (Grade

    
     99.9%, Water content < 0.1%).
    
  • Vessel: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid plastics that may leach plasticizers in 100% DMSO.

Step-by-Step Methodology
  • Calculate Mass Correction: Check the Certificate of Analysis (CoA) for the water content or the specific Molecular Weight (MW) of your hydrate batch.

    
    
    Note: If using anhydrous MW for calculation, you will under-dose the active compound.
    
  • Weighing: Weigh the PKI-179 hydrate powder into the amber vial. Do this quickly to minimize exposure to ambient humidity, which can make the powder sticky (clumping).

  • Solubilization: Add the calculated volume of Anhydrous DMSO.

    • Vortex: 30 seconds at medium speed.

    • Sonication: If particulates remain, sonicate in a water bath at 37°C for 5-10 minutes. The hydrate lattice requires energy to break.

    • Visual Check: Solution must be clear and yellow. If cloudy, do not proceed . Sonicate further.

  • Storage: Aliquot into single-use volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).
    

Protocol 2: Aqueous Dilution for Biological Assays

Objective: Dilute the DMSO stock into aqueous media (cell culture media or buffer) without causing precipitation. The Challenge: PKI-179 is highly lipophilic. Direct addition of high-concentration DMSO stock to water often causes "shock precipitation" where the compound crashes out before it can disperse.

The "Intermediate Dilution" Method

This method uses a step-down approach to maintain solubility.

Dilution_Workflow cluster_warn Critical Control Point Stock 10 mM Stock (100% DMSO) Inter Intermediate 100 µM (Media + 1% DMSO) Stock->Inter 1:100 Dilution (Vortex Immediately) Final Final Assay 1 µM (Media + 0.01% DMSO) Inter->Final 1:100 Dilution (Gentle Mix)

Figure 2: Serial Dilution Workflow. Using an intermediate step prevents the local concentration of PKI-179 from exceeding its solubility limit during mixing.

Step-by-Step Methodology
  • Thaw Stock: Thaw DMSO stock at room temperature. Vortex to ensure homogeneity (DMSO freezes in layers).

  • Prepare Intermediate (10x - 100x):

    • Place culture media (pre-warmed to 37°C) in a tube.

    • Pipette the DMSO stock directly into the liquid while vortexing gently.

    • Target: Keep DMSO concentration here

      
       1%.
      
  • Prepare Final Working Solution:

    • Dilute the Intermediate solution into the final assay volume.

    • Target: Final DMSO concentration should be < 0.1% to avoid solvent toxicity to cells.

  • Validation: Inspect the final solution under a microscope. If you see needle-like crystals, the compound has precipitated.

Troubleshooting & FAQs

Q: My solution turned cloudy upon adding to media.

A: This is "crash out."

  • Cause: Adding cold DMSO stock to cold media, or adding stock too rapidly.

  • Fix: Warm both the stock and media to 37°C. Use the "Intermediate Dilution" method described above. If high concentrations (>10

    
    M) are required, you may need a carrier like Captisol  or Tween-80  (0.1% - 0.5%).
    
Q: Can I dissolve PKI-179 directly in PBS?

A: No. The solubility is < 0.1 mg/mL. It will not dissolve, and you will likely filter out the drug if you sterile-filter the buffer, leading to false-negative results in your assay.

Q: Is the Hydrate less potent than the free base?

A: Mole-for-mole, the active moiety is identical. However, gram-for-gram, the hydrate is less potent because water takes up weight. You must correct for this using the molecular weight ratio.

References

  • Venkatesan, A. M., et al. (2010).[1][4] "PKI-179: an orally efficacious dual phosphatidylinositol-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitor."[1][2][3][5][6][7] Bioorganic & Medicinal Chemistry Letters, 20(19), 5869-5873.[1][6] Retrieved from [Link]

Sources

Technical Application Note: Optimized Oral Formulation & Administration of PKI-179

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

PKI-179 is a potent, orally bioavailable, dual inhibitor of PI3K (Class I isoforms ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


)  and mTOR (mTORC1/mTORC2) . Originally developed during the exploration of bis-morpholino triazine derivatives (related to PKI-587/gedatolisib), it is designed to overcome the feedback loop activation of AKT that often limits the efficacy of pure mTOR inhibitors (rapalogs).[1]
Physicochemical Challenges

PKI-179 presents classic BCS Class II/IV characteristics: high permeability but low aqueous solubility.[2] It is a lipophilic solid that resists simple dissolution in water.

  • Critical Failure Point: Attempting to dissolve PKI-179 in pure saline or PBS will result in immediate precipitation, clogged gavage needles, and erratic pharmacokinetic (PK) profiles.[2][1]

  • Solution: The compound must be formulated as a stable homogeneous suspension using a viscosifying agent (Methylcellulose) and a surfactant (Tween 80) to ensure uniform dosing.[2][1]

ParameterSpecification
Chemical Name N-[4-[4-(4-morpholinyl)-6-(3-oxa-8-azabicyclo[3.2.1]oct-8-yl)-1,3,5-triazin-2-yl]phenyl]-N'-4-pyridinyl-urea
Molecular Weight 488.54 g/mol
Target PI3K ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

/

/

/

& mTOR
Primary Vehicle 0.5% Methylcellulose (MC) + 0.2% Tween 80 in ddH₂O
Rec.[1][3] Dose (Mouse) 50 mg/kg (QD)
Dosing Volume 10 mL/kg (Standard)

Formulation Chemistry & Protocol

The following protocol replicates the vehicle composition cited in the primary medicinal chemistry disclosure by Venkatesan et al. (2010) . This vehicle provides steric stabilization (via Methylcellulose) to prevent particle aggregation and reduces surface tension (via Tween 80) to wet the hydrophobic drug powder.[1]

Reagents Required[1][2][4][5]
  • PKI-179 Solid Powder (Store at -20°C, desiccated).

  • Methylcellulose (MC): Viscosity 400 cP (2% solution).[2][1]

  • Tween 80 (Polysorbate 80): Viscous liquid.[2][1]

  • Sterile Water for Injection or ddH₂O .[2]

Step-by-Step Preparation (Example: 20 mL Batch @ 5 mg/mL)

Target Concentration: 5 mg/mL (To deliver 50 mg/kg at 10 mL/kg volume).[2][1]

Phase A: Vehicle Preparation (Stock)

Note: Prepare the vehicle stock in advance; it can be stored at 4°C for 2-4 weeks.[2][1]

  • Heat 50 mL of ddH₂O to ~70°C.

  • Slowly disperse 0.5 g Methylcellulose powder into the hot water while stirring magnetically. (Hot dispersion prevents clumping).[2][1]

  • Remove from heat and add remaining 50 mL of cold ddH₂O.

  • Stir at 4°C overnight to allow full hydration (solution will become clear and viscous).

  • Add 0.2 mL Tween 80 (0.2% v/v) and mix thoroughly.

  • Filter sterilize (0.22 µm) if long-term storage is required.[2][1]

Phase B: Drug Suspension (Daily Prep)

Note: Prepare fresh weekly. Store at 4°C.[2][1]

  • Weighing: Accurately weigh 100 mg of PKI-179 into a mortar or a glass vial.

  • Levigation (The "Wetting" Step):

    • Crucial Step: Do NOT add the bulk vehicle yet.[2]

    • Add a small volume (approx. 200-300 µL) of the Vehicle Stock directly to the powder.[2][1]

    • Use a pestle (if mortar) or a spatula (if vial) to grind the powder into a smooth, thick paste. This eliminates air pockets and ensures the hydrophobic powder is fully wetted.

  • Dilution:

    • Gradually add the remaining Vehicle Stock to reach a final volume of 20 mL .

    • Mix continuously during addition to prevent clumping.[2]

  • Homogenization:

    • Vortex vigorously for 2 minutes.

    • Sonication: Sonicate in a water bath for 10-15 minutes. The suspension should appear milky white and uniform, with no visible large particulates.

Visualization: Formulation Workflow

FormulationWorkflow Powder PKI-179 Powder (Hydrophobic) Paste Smooth Paste (Levigation) Powder->Paste Weigh 100mg Vehicle Vehicle Stock (0.5% MC / 0.2% Tween 80) Vehicle->Paste Add ~300µL (Wetting) Suspension Crude Suspension Paste->Suspension Add Bulk Vehicle (q.s. to 20mL) Final Final Homogeneous Suspension (5 mg/mL) Suspension->Final Sonicate 15 mins

Figure 1: Critical Levigation Workflow. The intermediate "Paste" step is essential to prevent hydrophobic aggregation.

In Vivo Administration Protocol (Mouse Xenograft)[1][2][6][7]

Dosing Parameters
  • Route: Oral Gavage (p.o.)

  • Frequency: QD (Once Daily).

  • Dose Range: 10 mg/kg (Threshold) to 100 mg/kg (Max Tolerated).[2] 50 mg/kg is the recommended efficacious dose.

  • Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).[1]

Administration Technique[1][2][5][6][7][8][9]
  • Resuspend: Immediately prior to dosing, vortex the vial. Suspensions settle over time.[2]

  • Syringe Loading: Use a 1 mL syringe. Avoid introducing air bubbles.[2]

  • Needle Selection: Use a 20G or 22G ball-tipped gavage needle. Smaller needles (24G) may clog due to the suspension particles.[2][1]

  • Restraint: Firmly scruff the mouse to align the esophagus.

  • Insertion: Gently pass the needle down the esophagus.[2] If resistance is felt, STOP . Do not force, as esophageal rupture is fatal.[2]

  • Delivery: Depress plunger smoothly. Withdraw needle gently.[2]

Pharmacodynamics & Mechanism of Action[10]

To validate the efficacy of PKI-179 in your model, you must measure downstream biomarkers.[2] PKI-179 differs from rapamycin (mTORC1 only) by blocking the PI3K-dependent feedback loop.[1]

Key Biomarkers (Western Blot / IHC)[1][2]
  • p-AKT (Ser473): Direct readout of mTORC2 inhibition.[2][1] Expected Result: Decrease.

  • p-AKT (Thr308): Direct readout of PI3K/PDK1 inhibition.[2][1] Expected Result: Decrease.

  • p-S6 (Ser235/236): Readout of mTORC1 inhibition. Expected Result: Decrease.

  • p-4EBP1: Readout of mTORC1-dependent translation control. Expected Result: Decrease.

Visualization: Signaling Pathway Blockade

PI3K_mTOR_Pathway RTK RTK (Growth Factor Receptor) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Recruitment mTORC1 mTORC1 AKT->mTORC1 Activation mTORC1->RTK Negative Feedback (Relieved by Rapalogs) S6K S6K / 4EBP1 mTORC1->S6K mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Growth Cell Growth & Survival S6K->Growth PKI179 PKI-179 PKI179->PI3K PKI179->mTORC1 PKI179->mTORC2

Figure 2: Dual Inhibition Mechanism. PKI-179 blocks PI3K, mTORC1, and mTORC2, preventing the AKT reactivation loop common in single-agent therapies.[2][1]

Troubleshooting & FAQ

IssueProbable CauseCorrective Action
Needle Clogging Particles too large.[2]Increase sonication time; Ensure powder was "wetted" properly with Tween 80 before adding bulk MC.
Precipitation in Stomach pH shock.PKI-179 is stable in this suspension, but ensure animals are not fasted excessively (>4 hrs) unless required, to maintain gastric motility.[2]
Inconsistent Efficacy Settling of suspension.Vortex the dosing vial between every 3-4 mice.
Weight Loss >15% Toxicity.Reduce dose to 25 mg/kg or switch to a "5 days on / 2 days off" schedule.

References

  • Venkatesan, A. M., et al. (2010).[3] "PKI-179: an orally efficacious dual phosphatidylinositol-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitor."[4][5][6] Bioorganic & Medicinal Chemistry Letters, 20(19), 5869–5873.[1]

  • Mallon, R., et al. (2011). "Antitumor Efficacy Profile of PKI-587, a Highly Potent and Orally Active Dual Inhibitor of PI3K and mTOR." Clinical Cancer Research, 17(10), 3193–3203.[1] (Describes the biological characterization of the sister compound and vehicle protocols).

  • MedChemExpress. (n.d.).[2][1] "PKI-179 Product Information & Solubility." (Confirming oral bioavailability and solid-state properties).

Sources

Application Notes and Protocols for SBE-β-CD Vehicle-Based In Vivo Delivery of PKI-179

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and in vivo delivery of the potent phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor, PKI-179, using Sulfobutylether-β-cyclodextrin (SBE-β-CD) as a solubilizing vehicle. PKI-179's therapeutic potential is often hindered by its poor aqueous solubility.[1][2] This protocol details a systematic approach to formulating PKI-179 with SBE-β-CD to enhance its solubility and enable consistent and reliable in vivo administration for preclinical research. The protocol covers the rationale for using SBE-β-CD, detailed steps for formulation preparation, characterization techniques, and guidelines for in vivo administration.

Introduction: The Challenge of Delivering Hydrophobic Kinase Inhibitors

PKI-179 is a second-generation, ATP-competitive dual inhibitor of PI3K and mTOR, showing significant promise in preclinical cancer models.[3][4][5][6] It effectively inhibits tumor cell proliferation and survival by targeting the PI3K/mTOR signaling pathway.[1][3] However, a significant challenge in the preclinical evaluation of PKI-179 is its low aqueous solubility, being practically insoluble in water.[1] This necessitates the use of a solubilizing agent to prepare a homogenous formulation suitable for in vivo administration, ensuring accurate dosing and reliable pharmacokinetic and pharmacodynamic studies. While organic solvents like dimethyl sulfoxide (DMSO) can dissolve PKI-179, their use in vivo is often limited by toxicity concerns.

SBE-β-CD: A Solution for Enhanced Solubility and Bioavailability

Sulfobutylether-β-cyclodextrin (SBE-β-CD), commercially known as Captisol®, is a chemically modified cyclodextrin that has been widely used as a safe and effective solubilizing agent in pharmaceutical formulations.[7][8][9] Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[10][11] SBE-β-CD forms non-covalent inclusion complexes with hydrophobic drug molecules, such as PKI-179, by encapsulating the poorly soluble drug within its central cavity.[7][12] This complexation effectively shields the hydrophobic drug from the aqueous environment, leading to a significant increase in its apparent water solubility.[13][14][15][16] The use of SBE-β-CD can also enhance drug stability and has a favorable safety profile for parenteral administration.[8][17][18]

cluster_0 Mechanism of SBE-β-CD Solubilization PKI179 PKI-179 (Hydrophobic) Complex PKI-179/SBE-β-CD Inclusion Complex (Water Soluble) PKI179->Complex Encapsulation SBECD SBE-β-CD Hydrophilic Exterior Lipophilic Cavity SBECD->Complex Forms Complex Aqueous Aqueous Environment (e.g., Bloodstream) Complex->Aqueous Enhanced Solubility & Delivery

Caption: Mechanism of PKI-179 solubilization by SBE-β-CD.

Pre-Formulation Considerations

Before preparing the bulk formulation, it is crucial to determine the optimal molar ratio of PKI-179 to SBE-β-CD. This is typically achieved through phase solubility studies. These studies involve titrating increasing concentrations of SBE-β-CD into a saturated solution of PKI-179 and measuring the increase in drug solubility. The resulting phase solubility diagram can determine the stoichiometry of the inclusion complex (commonly 1:1) and the stability constant of the complex.[19] For the purpose of this protocol, a commonly used excess of SBE-β-CD will be employed to ensure complete solubilization of PKI-179.

Detailed Protocol for Preparation of PKI-179/SBE-β-CD Formulation

This protocol describes the preparation of a 1 mg/mL PKI-179 formulation in a 20% (w/v) SBE-β-CD solution, suitable for intravenous (IV) or intraperitoneal (IP) administration in preclinical models.

4.1. Materials and Equipment

  • PKI-179 powder (M.W. 488.54 g/mol )[1]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD) powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile water for injection or sterile 0.9% saline

  • Sterile, pyrogen-free vials

  • Magnetic stirrer and stir bars

  • Analytical balance

  • pH meter

  • Sterile syringe filters (0.22 µm)

  • Laminar flow hood

4.2. Step-by-Step Formulation Procedure

  • Prepare the SBE-β-CD Vehicle:

    • In a laminar flow hood, weigh the required amount of SBE-β-CD powder. To prepare 10 mL of a 20% (w/v) solution, weigh 2 g of SBE-β-CD.[7][20]

    • Transfer the SBE-β-CD powder to a sterile vial.

    • Add approximately 8 mL of sterile water for injection (or saline) to the vial.

    • Add a sterile magnetic stir bar and place the vial on a magnetic stirrer. Stir until the SBE-β-CD is completely dissolved. The solution should be clear and colorless.

    • Bring the final volume to 10 mL with sterile water for injection (or saline).

    • The SBE-β-CD solution can be warmed to 37°C to aid dissolution if necessary.[20]

  • Prepare the PKI-179 Stock Solution:

    • Weigh 10 mg of PKI-179 powder.

    • In a separate sterile tube, dissolve the 10 mg of PKI-179 in a minimal amount of DMSO. For example, start with 100 µL of DMSO. Vortex or sonicate briefly to ensure complete dissolution. PKI-179 is soluble in DMSO.[1][2]

  • Formulate the PKI-179/SBE-β-CD Complex:

    • While the 20% SBE-β-CD solution is stirring, slowly add the PKI-179/DMSO stock solution dropwise.

    • Rinse the tube that contained the PKI-179 stock with a small amount of the SBE-β-CD solution and add it back to the bulk formulation to ensure complete transfer.

    • Continue stirring the final formulation for at least 30 minutes at room temperature to allow for the formation of the inclusion complex.

  • Sterilization and Final Preparation:

    • Visually inspect the solution for any precipitation. A successfully formulated solution should be clear.

    • Measure the pH of the solution and adjust if necessary for the specific in vivo application (typically to a physiologically compatible pH of 7.0-7.4).

    • Sterilize the final formulation by passing it through a 0.22 µm sterile syringe filter into a sterile, pyrogen-free final vial.

    • Store the final formulation at 2-8°C, protected from light. For long-term storage, aliquoting and freezing at -20°C is recommended.[21]

cluster_1 Experimental Workflow for Formulation A 1. Prepare 20% SBE-β-CD Solution (in sterile water/saline) C 3. Combine Solutions (Add PKI-179 stock to SBE-β-CD solution while stirring) A->C B 2. Prepare PKI-179 Stock (dissolve in minimal DMSO) B->C D 4. Stir for 30 min (Allow for complex formation) C->D E 5. Finalize Formulation (Check pH, sterile filter) D->E F 6. Store Appropriately (2-8°C or -20°C) E->F

Caption: Workflow for preparing the PKI-179/SBE-β-CD formulation.

Characterization of the Final Formulation

Proper characterization of the formulation is essential for ensuring its quality and the reproducibility of in vivo experiments.

ParameterMethodAcceptance Criteria
Appearance Visual InspectionClear, colorless to slightly yellow solution, free of visible particles.
pH pH meter6.5 - 7.5
PKI-179 Concentration HPLC-UV90% - 110% of the target concentration (e.g., 0.9 - 1.1 mg/mL).
Sterility Sterility TestNo microbial growth.

For more in-depth characterization, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and X-ray diffractometry can be used to confirm the formation of the inclusion complex.[10][22][23][24]

In Vivo Administration Protocol

6.1. Dosing and Administration

  • Dose Calculation: The dose of PKI-179 will depend on the specific study design. In vivo efficacy has been observed at doses ranging from 10 mg/kg to 50 mg/kg.[5][6]

  • Route of Administration: The prepared formulation is suitable for intravenous (IV) or intraperitoneal (IP) injection. Oral gavage is also a possibility, as PKI-179 is orally bioavailable.[21][25]

  • Dosing Volume: The injection volume should be determined based on the animal's body weight and the guidelines of the Institutional Animal Care and Use Committee (IACUC). For mice, a typical IV injection volume is 5-10 mL/kg, and an IP injection volume is 10-20 mL/kg.

6.2. Animal Monitoring

Animals should be closely monitored after administration for any signs of toxicity or adverse reactions. SBE-β-CD is generally well-tolerated, but it is important to observe the animals for any changes in behavior, appearance, or body weight.[17]

Troubleshooting

IssuePossible CauseSolution
Precipitation in the final formulation - Incomplete dissolution of PKI-179 or SBE-β-CD.- Insufficient amount of SBE-β-CD.- pH of the solution is not optimal.- Ensure complete dissolution of each component before mixing.- Increase the concentration of SBE-β-CD.- Check and adjust the pH.
Inaccurate final concentration of PKI-179 - Inaccurate weighing of PKI-179.- Loss of material during transfer or filtration.- Use a calibrated analytical balance.- Pre-wet the syringe filter with the formulation before collecting the final product.
Adverse reaction in animals - Formulation is not at a physiological pH.- Too rapid injection rate (for IV).- Ensure the pH is in the range of 6.5-7.5.- Administer IV injections slowly.

Conclusion

The use of SBE-β-CD provides a reliable and effective method for solubilizing the hydrophobic PI3K/mTOR inhibitor, PKI-179, for in vivo preclinical studies. The formation of an inclusion complex with SBE-β-CD enhances the aqueous solubility of PKI-179, allowing for the preparation of a homogenous and injectable formulation. This protocol provides a detailed methodology for the preparation, characterization, and in vivo administration of a PKI-179/SBE-β-CD formulation, which will aid researchers in obtaining accurate and reproducible results in their preclinical investigations.

References

  • Characterization of Cyclodextrin Inclusion Complexes – A Review - Journal of Pharmaceutical Science and Technology (JPST). (n.d.). JPST. Retrieved February 21, 2026, from [Link]

  • Mura, P. (2014). Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: a review. Journal of Pharmaceutical and Biomedical Analysis, 101, 238-250. [Link]

  • Definition of PI3Ka/mTOR inhibitor PKI-179 - NCI Drug Dictionary - National Cancer Institute. (n.d.). National Cancer Institute. Retrieved February 21, 2026, from [Link]

  • Characterization of Cyclodextrin Inclusion Complexes - A Review | Semantic Scholar. (n.d.). Semantic Scholar. Retrieved February 21, 2026, from [Link]

  • PKI-179 - Inxight Drugs. (n.d.). Inxight Drugs. Retrieved February 21, 2026, from [Link]

  • Utility of Sulfobutyl Ether beta-Cyclodextrin Inclusion Complexes in Drug Delivery: A Review. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • A literature review of cyclodextrin inclusion complexes characterization - part ii: x-ray diffraction, infrared spectroscopy and - SciSpace. (2012, January 15). SciSpace. Retrieved February 21, 2026, from [Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31). LinkedIn. Retrieved February 21, 2026, from [Link]

  • Pardeshi, C. V., et al. (2022). Sulfobutylether-β-cyclodextrin: A functional biopolymer for drug delivery applications. Carbohydrate Polymers, 291, 120347. [Link]

  • Mura, P. (2015). Analytical techniques for characterization of cyclodextrin complexes in the solid state: A review. Journal of Pharmaceutical and Biomedical Analysis, 113, 226-238. [Link]

  • Preparation and Characterization of the Sulfobutylether-β-Cyclodextrin Inclusion Complex of Amiodarone Hydrochloride with Enhanced Oral Bioavailability in Fasted State - ResearchGate. (2025, August 6). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Mechanisms and Therapeutic Applications of β-Cyclodextrin in Drug Solubilisation and Delivery Systems - PubMed. (2025, July 5). PubMed. Retrieved February 21, 2026, from [Link]

  • McIntosh, M. P., et al. (2004). In Vitro and in Vivo Evaluation of a Sulfobutyl Ether Beta-Cyclodextrin Enabled Etomidate Formulation. Journal of Pharmaceutical Sciences, 93(10), 2561-2569. [Link]

  • European Medicines Agency. (2017, October 9). Cyclodextrins used as excipients. Retrieved February 21, 2026, from [Link]

  • Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery - Publish - Eman. (2024, August 22). Eman. Retrieved February 21, 2026, from [Link]

  • Venkatesan, A. M., et al. (2010). PKI-179: an orally efficacious dual phosphatidylinositol-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitor. Bioorganic & Medicinal Chemistry Letters, 20(19), 5869-5873. [Link]

  • In vitro and in vivo evaluation of a sulfobutyl ether beta-cyclodextrin enabled etomidate formulation | Request PDF - ResearchGate. (2025, August 6). ResearchGate. Retrieved February 21, 2026, from [Link]

  • HY-17031-5g | SBE-β-CD [182410-00-0] Clinisciences. (n.d.). Clinisciences. Retrieved February 21, 2026, from [Link]

  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - MDPI. (2019, February 2). MDPI. Retrieved February 21, 2026, from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - MDPI. (2025, February 22). MDPI. Retrieved February 21, 2026, from [Link]

  • Design and development of dry powder sulfobutylether-β-cyclodextrin complex for pulmonary delivery of fisetin - PubMed. (2017, April 15). PubMed. Retrieved February 21, 2026, from [Link]

  • PI 3-K/mTOR Inhibitor III, PKI-179 - CAS 1197160-28-3 - Calbiochem | 526561. (n.d.). MilliporeSigma. Retrieved February 21, 2026, from [Link]

Sources

Troubleshooting & Optimization

PKI-179 Technical Support Center: A Guide to Preventing Precipitation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for PKI-179, a potent dual inhibitor of PI3K and mTOR.[1][2][3] This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and best practices to address a common challenge encountered when working with this compound: precipitation in aqueous buffers. As Senior Application Scientists, we have consolidated field-proven insights and experimental data to help you achieve consistent and reproducible results.

Quick Reference: PKI-179 Solubility & Handling

For experienced users, this table summarizes the critical parameters for handling PKI-179 (hydrochloride).

ParameterRecommended Value/SolventCommentsSource(s)
Primary Stock Solvent Dimethyl Sulfoxide (DMSO)Use fresh, anhydrous (low water content) DMSO for best results.[1][3][4]
Solubility in DMSO 2.5 - 100 mg/mLSolubility can vary; 2.5 mg/mL is a conservative, verified value. Higher concentrations (up to 100 mg/mL) may require ultrasonication.[1][3][4]
Solubility in DMF ~2 mg/mLAn alternative aprotic solvent.[1][4]
Solubility in Ethanol Slightly solubleNot recommended for preparing high-concentration stock solutions.[1][4]
Aqueous Solubility Sparingly soluble / InsolubleDirect dissolution in aqueous buffers is not recommended.[1][5]
Max Solubility in DMSO:PBS ~0.25 mg/mLAchieved in a 1:3 mixture of DMSO:PBS (pH 7.2). This highlights the low aqueous tolerance.[1][4]
Stock Solution Storage -20°C or -80°C (aliquoted)Aliquoting is critical to avoid repeated freeze-thaw cycles which can degrade the compound and introduce moisture.[3][6]
Aqueous Solution Stability Prepare fresh dailyDo not store working solutions in aqueous buffers for more than one day.

Frequently Asked Questions (FAQs)

Q1: I dissolved my PKI-179 in my experimental buffer, but it immediately turned cloudy and precipitated. What went wrong?

This is the most common issue users face and it stems from the fundamental properties of PKI-179. The compound is hydrophobic and is sparingly soluble in aqueous solutions.[1][5] Direct dissolution in buffers like PBS, TRIS, or cell culture media will almost certainly fail because the local concentration of the compound exceeds its aqueous solubility limit, causing it to crash out of solution.

The core principle to remember is that a solvent system must be established gradually. The standard, and required, procedure is to first create a highly concentrated stock solution in an appropriate organic solvent, like DMSO, where PKI-179 is readily soluble.[4][7] This stock is then carefully diluted into the final aqueous buffer.

Q2: What is the correct, step-by-step method for preparing a PKI-179 working solution to avoid precipitation?

The key to success is a technique known as the "solvent-shift" method, where the compound is moved from a highly favorable solvent (DMSO) to a less favorable one (aqueous buffer) in a controlled manner.[8]

The Causality: By starting with a concentrated DMSO stock, you ensure the inhibitor is fully solvated. The critical step is the dilution into the aqueous buffer. This must be done by adding the small volume of DMSO stock into the larger volume of aqueous buffer while mixing. This process, detailed in Protocol 2 below, ensures rapid dispersal of the DMSO, preventing the formation of localized, high-concentration zones of PKI-179 that would immediately precipitate.[9] Never add the aqueous buffer directly to your DMSO stock vial.

Q3: My PKI-179 dissolved perfectly in DMSO, but when I added it to my cold cell culture medium for a kinase assay, I saw precipitation. Why?

This is a classic example of how temperature can affect solubility. The solubility of many compounds, including PKI-179, decreases at lower temperatures. Adding a room temperature DMSO stock to a refrigerated (e.g., 4°C) buffer or medium can induce thermal shock, instantly reducing the compound's solubility below its working concentration and causing it to precipitate.

Best Practice: Always allow your aqueous buffers and cell culture media to equilibrate to the final experimental temperature (e.g., room temperature or 37°C) before adding the PKI-179 DMSO stock.[9]

Q4: I have a vial where my PKI-179 has precipitated out of the aqueous buffer. Can I rescue it?

Rescuing a precipitated solution is difficult and generally not recommended, as the final concentration will be unknown and the precipitate may not fully redissolve. Heating or sonicating the aqueous solution might temporarily redissolve some of the compound, but it is likely to precipitate again upon cooling or over time. This creates a supersaturated and unstable solution, which will lead to non-reproducible experimental results.[10]

The scientifically sound approach is to discard the precipitated solution and prepare a fresh one correctly. This ensures the concentration is accurate and the inhibitor is fully available to interact with its target.

Q5: What is the maximum final concentration of PKI-179 I can realistically achieve in my aqueous buffer?

This depends on the final percentage of DMSO you can tolerate in your experiment. A key data point is that PKI-179 has a solubility of approximately 0.25 mg/mL in a solution of 1:3 DMSO:PBS (pH 7.2).[1][4] This corresponds to a final DMSO concentration of 25%, which is far too high for most cell-based assays.[11]

For most cell culture experiments, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts.[11] This means you will be limited to low micromolar or high nanomolar final concentrations of PKI-179. Always calculate the final concentration based on your highest desired dose and ensure the corresponding DMSO concentration is compatible with your experimental system.

In-Depth Protocols

Protocol 1: Preparation of a High-Concentration PKI-179 Stock Solution

This protocol describes the essential first step of properly solubilizing the lyophilized PKI-179 powder.

  • Pre-treatment: Before opening, centrifuge the vial of lyophilized PKI-179 powder to ensure all solid material is at the bottom.[12]

  • Solvent Selection: Use fresh, anhydrous DMSO. DMSO is hygroscopic (absorbs moisture from the air), and water contamination can significantly reduce the solubility of hydrophobic compounds.[13][14]

  • Dissolution: Add the calculated volume of DMSO to the vial to achieve a high-concentration stock (e.g., 10 mM or 20 mM).

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If particles are still visible, sonicate the vial in a water bath for 5-10 minutes.[3]

  • Verification: Visually inspect the solution against a light source to confirm it is a clear, particle-free solution. An incompletely dissolved stock is a primary source of downstream precipitation.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -80°C for long-term stability (months to years) or -20°C for short-term (up to one month).[3][6] This prevents repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Working Solution

This protocol details the critical dilution step to prevent precipitation.

  • Thaw and Equilibrate: Thaw a single aliquot of the PKI-179 DMSO stock and bring it to room temperature. Separately, ensure your final aqueous buffer (e.g., PBS, cell culture medium) is at the intended experimental temperature.

  • Prepare Dilution Tube: In a new tube, add the final volume of the pre-warmed aqueous buffer.

  • Spike and Mix: While gently vortexing or swirling the aqueous buffer, add the small volume of the DMSO stock solution drop-by-drop into the buffer. This is the most critical step. The constant motion ensures rapid dispersal and prevents localized over-concentration.[9]

  • Final Mix: Briefly vortex the final working solution to ensure homogeneity.

  • Use Immediately: Use the freshly prepared aqueous solution promptly. Do not store aqueous dilutions for more than a day.[1]

Visual Troubleshooting & Pathway Guide

Troubleshooting Precipitation: A Decision Workflow

Use this workflow to diagnose the potential cause of PKI-179 precipitation in your experiment.

G cluster_legend Legend start Precipitation Observed q1 Was the initial DMSO stock solution perfectly clear? start->q1 q2 Was the aqueous buffer at room temp (or 37°C) before adding the stock? q1->q2 Yes cause1 Cause: Incomplete initial dissolution. Solution: Re-make stock. Use sonication. q1->cause1 No q3 Was the DMSO stock added to the buffer (not buffer to stock)? q2->q3 Yes cause2 Cause: Thermal shock induced precipitation. Solution: Pre-warm all aqueous components. q2->cause2 No q4 Is the final DMSO concentration < 0.5%? q3->q4 Yes cause3 Cause: Improper dilution technique created local over-concentration. Solution: Follow Protocol 2 exactly. q3->cause3 No q5 Is the final PKI-179 concentration too high for the final DMSO %? q4->q5 No (e.g., >1% DMSO) cause4 Cause: Exceeded aqueous solubility limit. Solution: Lower final PKI-179 concentration or slightly increase final DMSO % if tolerable by the assay. q4->cause4 Yes q5->cause4 Yes Question Question Cause Probable Cause / Solution

Caption: A decision tree to troubleshoot PKI-179 precipitation.

Mechanism of Action: PI3K/Akt/mTOR Pathway

PKI-179 is a dual inhibitor, targeting two key nodes in a critical cell signaling pathway that regulates growth and proliferation.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt phosphorylates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream PKI179 PKI-179 PKI179->PI3K PKI179->mTORC1

Caption: PKI-179 inhibits both PI3K and mTORC1 signaling.

References

  • National Cancer Institute. Definition of PI3Ka/mTOR inhibitor PKI-179 - NCI Drug Dictionary. [Link]

  • Inxight Drugs. PKI-179. [Link]

  • Wikipedia. mTOR inhibitors. [Link]

  • Jo, S., et al. (2012).
  • ResearchGate. Classification of the second generation mTOR inhibitors according to binding mode. [Link]

  • Solarbio. (2026). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. [Link]

  • Chad's Prep. 17.6 pH Effects on Solubility. [Link]

  • PubMed. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

  • PubMed Central. Rapamycin and mTOR kinase inhibitors. [Link]

  • ResearchGate. Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. [Link]

  • PubMed Central. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor Bocodepsin (OKI-179) in Patients with Advanced Solid Tumors. [Link]

  • IP Innovative Publication Pvt. Ltd. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • Captivate Bio. SMALL MOLECULES. [Link]

  • PubMed Central. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior. [Link]

  • ACS Publications. Effect of Buffer pH and Concentration on the Dissolution Rates of Sodium Indomethacin–Copovidone and Indomethacin–Copovidone Amorphous Solid Dispersions. [Link]

  • SpringerLink. Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • PubMed. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs. [Link]

  • ResearchGate. Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide. [Link]

  • Biotage. (2023). How to prevent compound precipitation during flash column chromatography. [Link]

  • RSC Publishing. (2019). The inhibiting role of hydroxypropylmethylcellulose acetate succinate on piperine crystallization to enhance its dissolution from its amorphous solid dispersion and permeability. [Link]

  • Research Square. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]

  • PacBio. (2018). Guide - Low Yield Troubleshooting. [Link]

  • BioEcho Life Sciences. Inhibit inhibition: PCR inhibition and how to prevent it. [Link]

  • ACS Publications. Insight into the Precipitation Inhibition of Polymers within Cocrystal Formulations in Solution Using Experimental and Molecular Modeling Techniques. [Link]

  • ResearchGate. Compound Precipitation in High-Concentration DMSO Solutions. [Link]

  • PubMed. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. [Link]

  • MDPI. Accelerating Biologics Manufacturing by Modeling: Process Integration of Precipitation in mAb Downstream Processing. [Link]

Sources

Technical Support Center: Optimizing PKI-179 Oral Bioavailability

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization of PKI-179 (Dual PI3K/mTOR Inhibitor) In Vivo Formulations Ticket ID: PKI-OPT-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary

PKI-179 is a potent, dual inhibitor of PI3K and mTOR.[1][2][3][4][5][6] While literature (e.g., Venkatesan et al., 2010) reports high oral bioavailability (F ≈ 46-98% in rodents), reproducing these results is frequently challenging due to the compound's physicochemical properties.[1] PKI-179 exhibits BCS Class II characteristics (low solubility, high permeability).[1][7]

Users reporting "poor bioavailability" are typically experiencing dissolution-limited absorption caused by suboptimal vehicle selection or precipitation in the gastrointestinal (GI) tract.[1] This guide provides validated protocols to stabilize the compound and ensure consistent systemic exposure.[1]

Module 1: Formulation Diagnostics & Optimization

Q: Why does my PKI-179 precipitate when diluted with saline/PBS?

A: PKI-179 is a lipophilic bis-morpholino triazine.[1] It is practically insoluble in pure aqueous buffers.[1]

  • The Trap: Many researchers dissolve it in 100% DMSO and then "crash" it into saline.[1] This creates a metastable supersaturated solution that precipitates rapidly upon contact with the aqueous phase or, worse, inside the animal's stomach (pH 1.2–2.5), leading to zero absorption.[1]

  • The Fix: You must switch to a Stabilized Nanosuspension or a Complexed Solution .[1]

Recommended Vehicles
Vehicle TypeCompositionBest ApplicationProsCons
Standard Suspension (Gold Standard) 0.5% Methylcellulose (MC) + 0.2% Tween 80 in waterEfficacy studies (Chronic dosing)High tolerability; stable for days; prevents GI irritation.[1]Requires physical homogenization (sonication/milling).[1]
Complexed Solution 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in pH 4.0 Acetate BufferPK studies (IV/PO comparison)True solution; rapid absorption; Tmax < 1h.[1]High volume required; expensive excipients.[1]
Co-Solvent (Acute) 5% DMSO + 5% Solutol HS-15 + 90% Saline Single-dose screeningEasy to prep.[1]High Risk: Gut irritation and precipitation if not used immediately.[1]
Protocol: Preparation of Stabilized Suspension (0.5% MC / 0.2% Tween 80)

This protocol targets a concentration of 5 mg/mL for a 50 mg/kg dose at 10 mL/kg.

  • Weighing: Weigh the required amount of PKI-179 powder.[1]

  • Wetting: Add the Tween 80 (0.2% v/v) directly to the powder.[1] Triturate (grind) with a mortar and pestle until a smooth paste forms.[1] Crucial Step: This breaks surface tension.[1]

  • Dispersion: Slowly add the 0.5% Methylcellulose solution while continuing to grind.

  • Homogenization: Transfer to a vial and probe sonicate (20% amplitude, 30s on/30s off) for 5 minutes on ice.

  • QC: Check for visible clumps. The suspension should be uniform and milky white.[1]

Module 2: In Vivo Administration & Workflow

Q: My AUC (Area Under Curve) variability is >40%. What is wrong?

A: High variability in rodents usually stems from gastric emptying time and pH dependency .[1]

  • Fasting: PKI-179 absorption is sensitive to the "food effect."[1] Rodents should be fasted for 4–6 hours pre-dose (water ad libitum) to standardize gastric pH and emptying.[1]

  • Gavage Technique: Ensure the gavage needle reaches the stomach but does not traumatize the esophagus.[1] Stress delays gastric emptying, altering

    
    .[1]
    
Q: Is PKI-179 a P-gp substrate?

A: Yes, like many dual PI3K/mTOR inhibitors, PKI-179 interacts with efflux transporters.[1] However, its high permeability usually overcomes P-gp efflux at therapeutic doses (50 mg/kg).[1]

  • Troubleshooting: If brain penetration is the goal, P-gp efflux is a major barrier.[1] For systemic efficacy, it is less of a concern unless the dose is very low (<5 mg/kg).[1]

Module 3: Visualization & Logic Flow

Formulation Decision Tree

Use this logic flow to select the correct vehicle based on your experimental endpoint.

FormulationStrategy Start Start: PKI-179 In Vivo Study Goal What is the study goal? Start->Goal Route_IV Route: Intravenous (IV) Goal->Route_IV PK Parameters Route_PO Route: Oral (PO) Goal->Route_PO Efficacy / PK Solubility_Check Solubility Requirement Route_IV->Solubility_Check Must be Solution Vehicle_Susp Vehicle: 0.5% MC + 0.2% Tween 80 (Suspension) Route_PO->Vehicle_Susp Preferred (Chronic) Vehicle_Cosolv Vehicle: 10% DMSO / 90% PEG400 (Not Recommended for Chronic) Route_PO->Vehicle_Cosolv Acute/Screening Only Vehicle_CD Vehicle: 20% HP-beta-CD (pH 4.0) Solubility_Check->Vehicle_CD Complexation Outcome_PK Outcome: High Cmax, Rapid Tmax Vehicle_CD->Outcome_PK Outcome_Eff Outcome: Sustained Exposure, High Tolerability Vehicle_Susp->Outcome_Eff

Figure 1: Decision matrix for PKI-179 vehicle selection. Green path indicates the recommended approach for efficacy studies to maximize bioavailability reliability.

Mechanism of Action Context

Understanding the target engagement is critical for interpreting PK/PD correlations.[1]

MOA PKI179 PKI-179 PI3K PI3K (alpha) PKI179->PI3K Inhibits (IC50 ~8nM) mTOR mTOR (C1 & C2) PKI179->mTOR Inhibits (IC50 ~0.4nM) AKT AKT (Phosphorylation) PI3K->AKT Activates S6K S6K1 mTOR->S6K Activates Tumor Tumor Growth (Proliferation) AKT->Tumor Promotes S6K->Tumor Promotes

Figure 2: PKI-179 Dual Inhibition Pathway.[1] Effective bioavailability is required to sustain inhibition of both PI3K-dependent AKT phosphorylation and mTOR-dependent S6K activation.[1]

Module 4: Troubleshooting FAQ

SymptomProbable CauseCorrective Action
Low Cmax (Peak Concentration) Particle size too large in suspension.[1]Micronize: Use probe sonication or ball milling.[1] Large crystals dissolve too slowly to match GI transit time.[1]
Delayed Tmax (>4 hours) Formulation viscosity too high or non-fasted animals.Reduce Methylcellulose to 0.5% (from 1%). Ensure 4h fast pre-dose.
Sudden Death / Toxicity DMSO concentration too high (>10%).[1]Switch Vehicle: High DMSO causes GI ulceration/peritonitis.[1] Switch to MC/Tween suspension.
Precipitation in Syringe "Salting out" effect.[1]Do not mix PKI-179 dissolved in DMSO directly with cold PBS.[1] Use the Wetting Protocol (Module 1).[1]

References

  • Venkatesan, A. M., et al. (2010). "PKI-179: an orally efficacious dual phosphatidylinositol-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitor."[1][4][5] Bioorganic & Medicinal Chemistry Letters, 20(19), 5869-5873.[1][4][5]

    • Core Reference: Establishes the chemical structure and baseline efficacy/PK profile in nude mice.
  • Modi, S. J., & Kulkarni, V. M. (2019). "Vascular Endothelial Growth Factor Receptor (VEGFR-2)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors: A Review."[1] Current Drug Targets, 20(10).[1]

    • Context: Discusses the structural challenges (solubility) of dual kinase inhibitors similar to PKI-179.
  • Cayman Chemical. "PKI-179 (hydrochloride) Product Information & Solubility Data."

    • Data Verification: Provides solubility limits (DMSO 25 mg/mL, PBS <0.25 mg/mL)

Sources

Technical Support Center: PKI-179 Formulation & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Physicochemical Context

PKI-179 is a dual PI3K/mTOR inhibitor with a molecular weight of ~488.54 g/mol .[1][2] Structurally, it possesses a lipophilic core (triazine/morpholine/pyridine scaffolds) and limited aqueous solubility, classifying it generally as a BCS Class II or IV compound [1, 2].

"Phase separation" in the context of PKI-179 usually manifests in two distinct stages of development:

  • Solid-State Phase Separation: Occurs in Amorphous Solid Dispersions (ASDs) where the drug recrystallizes or separates into amorphous drug-rich domains within the polymer matrix.[1]

  • Liquid-Liquid Phase Separation (LLPS): Occurs during dissolution or in lipid-based formulations (SEDDS) when supersaturation exceeds the amorphous solubility limit, causing the drug to "oil out" rather than precipitate as crystals.[1]

This guide addresses both scenarios using thermodynamic principles and empirical troubleshooting.

Module 1: Troubleshooting Solid-State Phase Separation (ASDs)

User Query: "We prepared a 30% w/w PKI-179 ASD using PVP-VA64 via spray drying. After 2 weeks at 40°C/75% RH, the powder shows two glass transition temperatures (Tg) and opacity. Why is it separating?"

Root Cause Analysis

The appearance of two


 signals indicates immiscibility . You have likely crossed the solubility limit of PKI-179 in the polymer at storage conditions.
  • Thermodynamics: The free energy of mixing (

    
    ) has become positive.[1]
    
  • Moisture Effect: PVP-VA64 is hygroscopic.[1] Absorbed water acts as a plasticizer, increasing molecular mobility and lowering the

    
     of the mix, allowing PKI-179 molecules to cluster (nucleate) and separate [3].
    
Scientist’s Protocol: Stabilization Strategy
Step 1: Switch to "Specific Interaction" Polymers

PKI-179 contains basic nitrogen moieties (pyridine, morpholine, triazine).[1] Neutral polymers like PVP-VA rely only on weak Van der Waals forces.[1]

  • Recommendation: Switch to Acidic Polymers (e.g., HPMCAS-M, HPMCAS-H, or Eudragit L100-55).[1]

  • Mechanism: The acidic groups of the polymer will form ionic or strong hydrogen bonds with the basic nitrogens of PKI-179. This increases the enthalpy of mixing (

    
    ), forcing the system to remain miscible [4].
    
Step 2: Determine the Miscibility Limit (Experimental)

Do not guess the drug load. Perform a melting point depression study.

ExperimentMethodSuccess Criteria
DSC Melting Point Depression Mix crystalline PKI-179 with polymer at ratios (10:90 to 50:50). Heat past melt.A single, broad

indicates miscibility. Two

s or a melting endotherm indicates separation.[1]
Film Casting Solvent-cast films (DCM/Methanol) at 20%, 30%, 40% load. Store at 40°C.Clear films = Miscible. Opaque/White spots = Phase Separation.[1]
Visualizing the Pathway to Stability

G Start Issue: PKI-179 ASD Phase Separation CheckTg Analyze DSC: Single or Double Tg? Start->CheckTg SingleTg Single Tg (Kinetic Instability) CheckTg->SingleTg One Tg observed DoubleTg Double Tg (Thermodynamic Immiscibility) CheckTg->DoubleTg Two Tgs observed Action1 Reduce Drug Load (<20%) SingleTg->Action1 Mobility too high Action2 Switch to Acidic Polymer (HPMCAS/Eudragit) DoubleTg->Action2 Lack of interaction Action3 Add Surfactant (Ternary Dispersion) DoubleTg->Action3 Kinetic stabilization Result Stable Amorphous System (High Tg, Strong H-Bonding) Action1->Result Action2->Result Action3->Result

Caption: Decision logic for addressing solid-state phase separation based on Differential Scanning Calorimetry (DSC) signals.

Module 2: Troubleshooting Liquid-Liquid Phase Separation (LLPS)

User Query: "During dissolution testing of our PKI-179 formulation in FaSSIF (pH 6.5), the solution turns murky/cloudy but no crystals are visible under polarized light. Concentration plateaus below theoretical max."

Root Cause Analysis

You are observing Liquid-Liquid Phase Separation (LLPS) , often called "oiling out."[1]

  • Mechanism: PKI-179 dissolves to create a supersaturated solution. When the concentration exceeds the "Amorphous Solubility" limit but is not high enough to trigger immediate crystallization, the drug forms stable, drug-rich nanodroplets [5].

  • Impact: While better than crystallization, these droplets may not permeate membranes efficiently, leading to erratic bioavailability.

Scientist’s Protocol: Managing Supersaturation
Step 1: Quantify the LLPS Boundary

You must map the concentration at which the solution turns turbid without crystallizing.

  • Add PKI-179 stock (in DMSO) to buffer stepwise.

  • Monitor UV absorbance at a non-absorbing wavelength (e.g., 600 nm) for light scattering.[1]

  • The onset of scattering = LLPS concentration.

Step 2: Add Precipitation Inhibitors (PPIs)

To prevent the droplets from coalescing or crystallizing, add polymers that stabilize the interface.

Excipient ClassRecommended CandidateMechanism
Cellulosics HPMC E5 or HPMC E15Steric hindrance; prevents droplet coalescence.[1]
Surfactants Vitamin E TPGS or Poloxamer 407Increases solubility of the drug-rich phase, raising the LLPS threshold.
Polyvinyls PVP K30Inhibits crystal nucleation from within the drug-rich droplets.[1]

Module 3: Analytical Validation Data

When reporting phase separation issues, you must validate the physical state of the drug. Use this reference table to interpret your data.

TechniqueObservation: Phase Separated (Amorphous)Observation: Phase Separated (Crystalline)
PXRD (X-Ray Diffraction)Halo pattern (amorphous halo), but potentially two halos if domains are large.[1]Sharp Bragg peaks (distinct crystal lattice).[1]
DSC (Calorimetry)Two distinct glass transition temperatures (

,

).[1]
Distinct melting endotherm (

).[1]
PLM (Polarized Light Microscopy)Dark field (no birefringence) but visible "droplets" or domains.[1]Birefringence (glowing crystals against dark background).[1]
Raman Mapping Distinct spectral regions corresponding to drug-rich vs. polymer-rich areas.[1]Distinct spectral regions matching reference crystal spectra.[1]

Module 4: Lipid-Based Formulation (SEDDS) Specifics

If your PKI-179 formulation is a lipid system (e.g., Capryol/Tween/PEG):

  • Issue: Phase separation upon dispersion in water (emulsion breaking).

  • Fix: The PKI-179 is likely precipitating at the oil-water interface.[1]

  • Protocol:

    • Reduce drug load in the pre-concentrate.

    • Add a co-solvent (Transcutol P or Ethanol) to the lipid mix to increase solvent capacity.

    • Ensure the surfactant Hydrophilic-Lipophilic Balance (HLB) matches the oil phase.

Summary Workflow

Workflow Input PKI-179 Formulation CheckState Check Physical State Input->CheckState Solid Solid Dosage (ASD) CheckState->Solid Liquid Liquid/Dissolution CheckState->Liquid SolFix Use Acidic Polymer (HPMCAS) Solid->SolFix Phase Sep? LiqFix Add HPMC/TPGS (Inhibit LLPS) Liquid->LiqFix Oiling Out?

Caption: High-level troubleshooting workflow for PKI-179 formulation types.

References

  • MedChemExpress. (2024).[1] PKI-179 Hydrochloride: Chemical Structure and Physicochemical Properties. MedChemExpress. Link

  • Sigma-Aldrich. (2024).[1] PI 3-K/mTOR Inhibitor III, PKI-179 - Product Information. Merck KGaA. Link[1]

  • Song, Y. (2015).[1][3][4] Acid-base Interactions in Amorphous Solid Dispersions: Formulation Strategy for Tyrosine Kinase Inhibitors. Purdue University Graduate School. Link

  • Ueda, H., et al. (2022).[1] Inhibition of Liquid–Liquid Phase Separation for Breaking the Solubility Barrier of Amorphous Solid Dispersions. Pharmaceutics (MDPI). Link[1]

  • Padilla, A., & Forney-Stevens, K. (2020).[1] Understanding Phase Separation in Amorphous Lyophilized Protein Systems. Scientific Products Webinar. Link

Sources

Validation & Comparative

A Comparative Guide to PKI-179 and Gedatolisib (PKI-587): Dual PI3K/mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of two pivotal dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors: PKI-179 and Gedatolisib (also known as PKI-587). Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to elucidate the distinct characteristics, mechanisms, and potential therapeutic applications of each compound.

Introduction: Targeting the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling pathway is a central regulator of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in a wide range of human cancers, often through mutations in genes like PIK3CA or the loss of the tumor suppressor PTEN, makes it one of the most attractive targets for cancer therapy.[3][4] The pathway's complexity, featuring multiple isoforms, feedback loops, and crosstalk, presents significant challenges. Inhibiting a single node can lead to adaptive resistance mechanisms.[5][6] This has driven the development of dual PI3K/mTOR inhibitors, which aim to achieve a more comprehensive and durable blockade of this critical oncogenic cascade.[7][8]

This guide focuses on two such dual inhibitors, PKI-179 and Gedatolisib (PKI-587), which emerged from the same chemical scaffold but were optimized for different pharmacological properties.

Structural and Physicochemical Comparison

PKI-179 was rationally designed as a second-generation derivative of Gedatolisib. The primary structural modification involved replacing one of the two morpholine groups on the triazine core of Gedatolisib with a 3-oxa-8-azabicyclo[3.2.1]octane moiety.[9] This change was intended to reduce the molecular weight and improve physicochemical properties to achieve oral bioavailability, a key differentiator from the intravenously administered Gedatolisib.[9][10]

Diagram: Structural Relationship of Gedatolisib to PKI-179

Structural_Evolution PKI587 Gedatolisib (PKI-587) - Bis-morpholino triazine core - Higher Molecular Weight (615.7 g/mol) - Intravenous Administration PKI179 PKI-179 - Mono-morpholino triazine core - Lower Molecular Weight (488.5 g/mol) - Designed for Oral Administration PKI587->PKI179 Structural Modification for Improved Oral Bioavailability

Caption: Evolution from PKI-587 to the orally bioavailable PKI-179.

FeatureGedatolisib (PKI-587)PKI-179Reference(s)
IUPAC Name 1-[4-[4-(Dimethylamino)piperidine-1-carbonyl]phenyl]-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea1-(4-(4-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-3-(pyridin-4-yl)urea[11][12]
Molecular Formula C₃₂H₄₁N₉O₄C₂₅H₂₈N₈O₃[7][12]
Molecular Weight 615.73 g/mol 488.54 g/mol [12][13]
Administration Route IntravenousOral[7][9]

Mechanism of Action and Target Selectivity

Both compounds function as ATP-competitive inhibitors that target the kinase domains of PI3K and mTOR. However, their potency and selectivity profiles across the Class I PI3K isoforms exhibit notable differences.

Gedatolisib (PKI-587) is characterized as a potent, pan-Class I PI3K inhibitor, targeting all four isoforms (α, β, γ, δ) in the low nanomolar range.[14][15] It is also equally effective against both mTOR complexes, mTORC1 and mTORC2.[6][16] This broad-spectrum inhibition ensures a comprehensive blockade of the PI3K/AKT/mTOR pathway, a feature designed to overcome the isoform switching and feedback activation that can limit the efficacy of more selective inhibitors.[5][6]

PKI-179 is also a potent dual inhibitor, demonstrating remarkable potency against mTOR (IC₅₀ = 0.42 nM).[17][18] While it inhibits all Class I PI3K isoforms, it shows a degree of selectivity for PI3Kα (IC₅₀ = 8 nM) over the β, γ, and δ isoforms.[17][19][20] It also effectively inhibits common activating mutants of PI3Kα (E545K and H1047R), which are prevalent in many cancers.[17][18]

TargetGedatolisib (PKI-587) IC₅₀ (nM)PKI-179 IC₅₀ (nM)Reference(s)
PI3Kα 0.48[13][17]
PI3Kβ N/A24[17][18]
PI3Kγ 5.474[13][17]
PI3Kδ N/A77[17][18]
mTOR 1.60.42[13][17]
PI3Kα (E545K mutant) N/A14[17][19]
PI3Kα (H1047R mutant) N/A11[17][19]

Diagram: PI3K/AKT/mTOR Signaling Pathway Inhibition

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 mTORC2 mTORC2 mTORC2->AKT Phosphorylation (S473) CellGrowth Cell Growth & Proliferation S6K->CellGrowth FourEBP1->CellGrowth Inhibitor Gedatolisib (PKI-587) PKI-179 Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2 Inhibitor_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models KinaseAssay 1. In Vitro Kinase Assay (e.g., FP, TR-FRET) Purpose: Determine IC₅₀ against purified enzymes. Phospho 2. Phospho-Protein Analysis (e.g., Western Blot, HTRF) Purpose: Confirm on-target effect in cells. KinaseAssay->Phospho Validate in Cellular Context Viability 3. Cell Viability Assay (e.g., CTG, MTT) Purpose: Measure anti- proliferative effect (GI₅₀). Phospho->Viability Correlate Target Inhibition to Phenotype Xenograft 4. Xenograft Tumor Model Purpose: Evaluate in vivo efficacy and tolerability. Viability->Xenograft Test in a Biological System

Caption: A multi-step workflow for evaluating kinase inhibitors.

In Vitro Kinase Inhibition Assay (Fluorescence Polarization)

Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. It is the foundational experiment to determine potency (IC₅₀) and selectivity by testing against a panel of different kinases. The fluorescence polarization (FP) format is a robust, high-throughput method that measures the displacement of a fluorescently labeled lipid tracer from the kinase active site.

Protocol:

  • Reagent Preparation:

    • Prepare kinase reaction buffer (e.g., 20 mM HEPES pH 7.1, 2 mM MgCl₂, 0.05% CHAPS).

    • Serially dilute PKI-179 and Gedatolisib in DMSO, followed by a further dilution in reaction buffer.

    • Prepare a solution of purified recombinant human PI3K or mTOR enzyme in reaction buffer.

    • Prepare a solution of the fluorescently labeled tracer (e.g., PIP₂-TAMRA) and ATP.

  • Assay Plate Setup:

    • Add 5 µL of diluted inhibitor or DMSO (vehicle control) to wells of a 384-well, low-volume black plate.

    • Add 5 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

  • Kinase Reaction:

    • Initiate the reaction by adding 10 µL of the ATP/tracer solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence polarization-capable plate reader (e.g., Envision plate reader).

    • Calculate the percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value. [13]

Cell-Based Phospho-Protein Analysis (Western Blot)

Causality: While a kinase assay confirms biochemical potency, it does not prove the compound can enter a cell and engage its target in a complex biological environment. This assay measures the phosphorylation status of key downstream substrates of the PI3K/mTOR pathway (e.g., p-AKT, p-S6K) to provide direct evidence of on-target activity within intact cells.

Protocol:

  • Cell Culture and Treatment:

    • Plate cancer cells known to have an active PI3K pathway (e.g., MDA-MB-361, PC-3) in 6-well plates and allow them to adhere overnight.

    • Starve the cells in serum-free media for 4-6 hours to reduce basal pathway activity.

    • Treat cells with a dose range of PKI-179 or Gedatolisib for 2 hours.

    • Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1) for the final 15-30 minutes of inhibitor treatment.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein lysate per lane and separate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Antibody Incubation and Detection:

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-AKT (S473), total AKT, phospho-S6 (S235/236), and total S6. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry can be used to quantify the inhibition of phosphorylation.

In Vivo Xenograft Tumor Model

Causality: In vitro efficacy does not always translate to in vivo success due to factors like pharmacokinetics, bioavailability, and tumor microenvironment. This experiment is the gold standard for evaluating a compound's anti-tumor activity and tolerability in a living biological system.

Protocol:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ MDA-MB-361 cells) into the flank of immunocompromised mice (e.g., nude mice).

    • Monitor tumor growth using calipers.

  • Treatment:

    • When tumors reach a mean volume of 150-200 mm³, randomize mice into treatment groups (e.g., n=8-10 per group).

    • Administer the compounds as follows:

      • Vehicle Control: Administer the appropriate vehicle solution (e.g., by oral gavage or IV injection).

      • PKI-179: Administer daily by oral gavage at various doses (e.g., 10, 25, 50 mg/kg). [17][18] * Gedatolisib: Administer intravenously, for example, once weekly.

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of drug toxicity.

    • Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blot for p-AKT). [21]

Conclusion

PKI-179 and Gedatolisib (PKI-587) represent two distinct strategies for targeting the PI3K/mTOR pathway.

Gedatolisib is a potent, intravenous, pan-Class I PI3K and dual mTORC1/2 inhibitor designed for maximal, comprehensive pathway blockade. Its advanced clinical development in breast cancer underscores its potential as a powerful therapeutic for tumors heavily reliant on this signaling axis, particularly in a clinical setting where IV administration is feasible.

PKI-179 is an orally bioavailable evolution of the same chemical scaffold, optimized for a different administration route. Its potent mTOR inhibition and activity against PI3Kα and its common mutants make it an attractive candidate for chronic, outpatient treatment regimens. While its clinical journey is less advanced, its pharmacological profile suggests potential in solid tumors where oral dosing is a priority.

The choice between these or similar inhibitors depends on the specific therapeutic context, including the tumor's genetic background, the desired dosing schedule, and the need for broad versus more selective pathway inhibition. The experimental protocols outlined herein provide a robust framework for researchers to further characterize these and other novel kinase inhibitors.

References

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. (2022). Google Search.
  • Gedatolisib (PKI-587) | PI3K inhibitor | CAS 1197160-78-3 - Selleck Chemicals. (2024). Selleck Chemicals.
  • PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC - NIH.
  • PI3K/Akt/mTOR signaling pathway in cancer stem cells: from basic research to clinical application - PMC.
  • PI3K/AKT/mTOR p
  • Targeting PI3K/mTOR Signaling in Cancer - AACR Journals. (2011).
  • Gedatolisib | Advanced Drug Monograph - MedPath. (2025).
  • Definition of PI3Ka/mTOR inhibitor PKI-179 - NCI Drug Dictionary - National Cancer Institute.
  • Distribution, Metabolism, and Excretion of Gedatolisib in Healthy Male Volunteers After a Single Intravenous Infusion - PubMed. (2018).
  • Clinical Trials Using Gedatolisib - NCI - National Cancer Institute.
  • Ged
  • Ged
  • PKI-179 | Dual PI3K/mTOR Inhibitor - MedchemExpress.com. MedchemExpress.
  • Detailed Results from PIK3CA Wild-Type Cohort of Phase 3 VIKTORIA-1 Trial Presented at 2025 ESMO Congress Demonstrate Potential for Gedatolisib Regimens to be Practice Changing for Patients with HR+/HER2- Advanced Breast Cancer - BioSpace. (2025). BioSpace. 1-4.
  • NCT06757634 | Phase 3 Study of Gedatolisib as First-Line Treatment for Patients With HR-Positive, HER2-Negative Advanced Breast Cancer (VIKTORIA-2) | ClinicalTrials.gov. (2026). ClinicalTrials.gov.
  • NCT05501886 | Gedatolisib Plus Fulvestrant With or Without Palbociclib vs Standard-of-Care for the Treatment of Patients With Advanced or Metastatic HR+/HER2- Breast Cancer (VIKTORIA-1) | ClinicalTrials.gov. (2026). ClinicalTrials.gov.
  • Gedatolisib Plus Fulvestrant With or Without Palbociclib vs Standard-of-Care for the Treatment of Patients With Advanced or Metastatic HR+/HER2- Breast Cancer (VIKTORIA-1) - TrialX. (2026). TrialX.
  • VIKTORIA-2: Breast Cancer - Celcuity. Celcuity.
  • PKI-179 - Inxight Drugs. Inxight Drugs.
  • PKI-179 hydrochloride | Dual PI3K/mTOR Inhibitor | MedChemExpress. MedchemExpress.
  • PKI-179 | CAS#1197160-28-3 | mTOR inhibitor | MedKoo Biosciences. MedKoo Biosciences.
  • Gedatolisib | PKI-587 | PF-05212384 | CAS#1196160-78-3 | PI3K and mTOR inhibitor. MedKoo Biosciences.
  • Ged
  • Early Efficacy Seen With Gedatolisib-Based Therapies in Prost
  • Phase I Dose-Escalation Study of the Dual PI3K-mTORC1/2 Inhibitor Gedatolisib in Combination with Paclitaxel and Carbopl
  • Gedatolisib | C32H41N9O4 | CID 44516953 - PubChem - NIH. (2026).
  • PKI-179: an orally efficacious dual phosphatidylinositol-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitor - PubMed. (2010).
  • Gedatolisib (PF-05212384, PKI-587) | CAS#:1197160-78-3 | Chemsrc. (2025). Chemsrc.
  • Celcuity Reports Clinical Data from Two Early Phase Studies of Ged
  • PKI-179 - TargetMol. TargetMol.
  • PKI-179 (hydrochloride) (CAS Number: 1463510-35-1) | Cayman Chemical. Cayman Chemical.
  • Chemical and Structural Strategies to Selectively Target mTOR Kinase - PMC.
  • Cellular Assays for Interrogating the PI3K/AKT/mTOR Pathway - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC.
  • Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC.
  • NCT00997360 | Study of PKI-179 Administered Orally to Subjects With Solid Tumors. ClinicalTrials.gov.

Sources

Validating In Vivo Target Engagement of PKI-179: A Comparative Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the PI3K/mTOR signaling pathway remains a pivotal axis for drug development. Dual inhibitors targeting both phosphatidylinositol-3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) have emerged as a promising strategy to circumvent feedback loops and enhance anti-tumor efficacy. PKI-179 is a potent, orally bioavailable dual inhibitor that has demonstrated significant in vivo anti-tumor activity by targeting key isoforms of PI3K (α, β, γ, δ) and mTOR itself.[1][2][3] However, demonstrating that a systemically administered compound like PKI-179 reaches its intended targets and exerts the expected biological effect within a living organism is a critical, non-trivial step in preclinical development.

This guide provides a comprehensive framework for researchers to design and execute robust in vivo target engagement studies for PKI-179. We will delve into the mechanistic rationale behind pharmacodynamic biomarker selection, offer a comparative analysis of established validation methodologies, and provide detailed protocols to ensure data integrity and reproducibility.

The Imperative of In Vivo Target Engagement

Successful drug development hinges on confirming that a compound interacts with its molecular target in the complex physiological environment of a living organism. This process, known as target engagement, establishes a crucial link between drug exposure (pharmacokinetics, PK) and the biological response (pharmacodynamics, PD). For a kinase inhibitor like PKI-179, this means directly or indirectly measuring the modulation of the PI3K/mTOR pathway in tumor and surrogate tissues following administration. Failure to robustly validate target engagement can lead to misinterpretation of efficacy studies and the costly advancement of compounds with suboptimal mechanisms of action.

Pharmacodynamic Biomarkers: Probing the PI3K/mTOR Pathway

The most direct and widely accepted method for validating PI3K/mTOR pathway inhibition in vivo is to measure the phosphorylation status of key downstream substrates.[1][4] PKI-179, by inhibiting PI3K and mTOR, is expected to decrease the phosphorylation of their respective downstream effectors.

  • PI3K Target Engagement: The phosphorylation of Akt at Serine 473 (p-Akt S473) is a canonical marker of PI3K pathway activation.[5][6] PI3K generates PIP3, which leads to the recruitment and subsequent phosphorylation of Akt. Therefore, a reduction in p-Akt levels serves as a reliable indicator of PI3K inhibition.

  • mTOR Target Engagement: The phosphorylation of ribosomal protein S6 (p-S6) is a well-established downstream marker of mTORC1 activity.[4][7] mTORC1, when active, phosphorylates the S6 kinase (S6K), which in turn phosphorylates S6. A decrease in p-S6 levels is a strong indicator of mTOR inhibition.

The PI3K/mTOR signaling cascade offers a clear set of biomarkers for assessing the in vivo activity of PKI-179.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt pAkt p-Akt (Ser473/Thr308) Akt->pAkt mTORC1 mTORC1 pAkt->mTORC1 Activates S6K S6K mTORC1->S6K mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) pS6K p-S6K S6K->pS6K S6 S6 pS6K->S6 pS6 p-S6 S6->pS6 Proliferation Cell Growth & Proliferation pS6->Proliferation PKI179 PKI-179 PKI179->PI3K PKI179->mTORC1 Experimental_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Analysis A1 Tumor Xenograft Implantation A2 Tumor Growth to Specified Volume A1->A2 A3 Randomization into Treatment Groups A2->A3 A4 Drug Administration (PKI-179 vs. Vehicle) A3->A4 A5 Tissue/Tumor Harvesting at Time Points A4->A5 B1 Tissue Processing A5->B1 B2a Western Blot (for p-Akt, p-S6) B1->B2a B2b Immunohistochemistry (for p-Akt, p-S6) B1->B2b B3a Quantification & Analysis B2a->B3a B3b Imaging & Scoring B2b->B3b

Caption: General workflow for an in vivo target engagement study.

Protocol 1: In Vivo Dosing and Tissue Collection

Objective: To obtain tumor and surrogate tissues at appropriate time points after PKI-179 administration to assess target modulation.

Materials:

  • Tumor-bearing mice (e.g., nude mice with MDA-MB-361 or similar xenografts).

  • PKI-179 formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).

  • Vehicle control.

  • Surgical tools for dissection.

  • Liquid nitrogen.

  • 10% Neutral Buffered Formalin (NBF).

Procedure:

  • Dosing: Once tumors reach an average size of 150-200 mm³, administer PKI-179 or vehicle control via oral gavage at the desired dose (e.g., 50 mg/kg).

  • Time Points: Euthanize cohorts of mice (n=3-5 per group/time point) at selected time points post-dosing (e.g., 2, 4, 8, and 24 hours) to capture the dynamics of target inhibition.

  • Tissue Harvest:

    • Immediately following euthanasia, surgically excise the tumor.

    • Divide the tumor into two sections.

    • Snap-freeze one half in liquid nitrogen and store at -80°C for Western Blot analysis. This rapid freezing is critical to preserve phosphorylation states.

    • Place the other half in 10% NBF for 24 hours for fixation before processing for paraffin embedding for IHC.

Protocol 2: Western Blot Analysis of Phospho-Akt and Phospho-S6

Objective: To quantify the levels of p-Akt (S473) and p-S6 in tumor lysates.

Materials:

  • Frozen tumor tissue.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer system (e.g., wet or semi-dry).

  • PVDF membrane.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-Akt (total), Rabbit anti-p-S6, Rabbit anti-S6 (total), and a loading control (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG).

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Lysate Preparation: Homogenize the frozen tumor tissue in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Normalize all samples to the same protein concentration, add loading buffer, and load onto an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To analyze total protein levels and loading controls, the membrane can be stripped of the initial antibodies and re-probed with antibodies for total Akt, total S6, and GAPDH.

  • Quantification: Densitometry analysis is performed to quantify the intensity of the phosphorylated protein bands, which should be normalized to the corresponding total protein and/or loading control.

Protocol 3: Immunohistochemistry for Phospho-Akt and Phospho-S6

Objective: To visualize the localization and semi-quantify the levels of p-Akt and p-S6 within the tumor microenvironment.

Materials:

  • FFPE tumor tissue sections (4-5 µm).

  • Xylene and ethanol series for deparaffinization and rehydration.

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0).

  • Hydrogen peroxide solution (to block endogenous peroxidases).

  • Blocking serum.

  • Primary antibodies (as for Western Blot, but IHC-validated).

  • Biotinylated secondary antibody and ABC reagent (or polymer-based detection system).

  • DAB substrate-chromogen system.

  • Hematoxylin counterstain.

  • Microscope.

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the antibody binding sites.

  • Peroxidase Block: Incubate sections with hydrogen peroxide to quench endogenous peroxidase activity.

  • Blocking: Apply blocking serum to reduce non-specific background staining.

  • Primary Antibody Incubation: Incubate with the primary antibody (anti-p-Akt or anti-p-S6) overnight at 4°C.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by an avidin-biotin complex (ABC) reagent or a polymer-based system.

  • Chromogen: Add DAB substrate; a brown precipitate will form at the site of the antigen.

  • Counterstaining: Lightly counterstain the sections with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the slides through an ethanol series and xylene, and coverslip.

  • Analysis: Slides are scanned and analyzed. Staining can be scored based on intensity (e.g., 0=none, 1=weak, 2=moderate, 3=strong) and the percentage of positive tumor cells to generate a composite score (e.g., H-score).

Conclusion

Validating the in vivo target engagement of PKI-179 is a cornerstone of its preclinical assessment. By employing a multi-faceted approach that combines quantitative Western Blotting with the spatial resolution of Immunohistochemistry, researchers can generate a robust data package. This guide provides the strategic framework and detailed methodologies to confidently assess the inhibition of the PI3K/mTOR pathway by PKI-179, thereby establishing a critical link between drug administration and its intended molecular action in a physiological context. This rigorous approach not only validates the compound's mechanism but also provides crucial data to inform dose selection and scheduling for subsequent efficacy studies.

References

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer: an update on clinical trial results. Targeted Oncology, 13(3), 269–283. Available from: [Link]

  • Massacesi, C., Di Tomaso, E., & de Bono, J. (2016). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. American Society of Clinical Oncology Educational Book, 35, e169–e177. Available from: [Link]

  • Venkatesan, A. M., et al. (2010). PKI-179: an orally efficacious dual phosphatidylinositol-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitor. Bioorganic & Medicinal Chemistry Letters, 20(19), 5869–5873. Available from: [Link]

  • National Cancer Institute. (n.d.). NCI Drug Dictionary: PI3Ka/mTOR inhibitor PKI-179. Retrieved February 20, 2026, from [Link]

  • van der Hage, J. A., et al. (2019). Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer. International Journal of Molecular Sciences, 20(5), 1133. Available from: [Link]

  • Mallon, R., et al. (2011). Antitumor Efficacy of PKI-587, a Highly Potent Dual PI3K/mTOR Kinase Inhibitor. Clinical Cancer Research, 17(10), 3186–3194. Available from: [Link]

  • Roux, P. P., et al. (2007). Immunolocalization of phospho-S6 kinases: a new way to detect mitosis in tissue sections and in cell culture. Histochemistry and Cell Biology, 127(4), 447–455. Available from: [Link]

  • Liu, T. J., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology, 13, 892343. Available from: [Link]

  • Liu, P., et al. (2011). Dual Inhibitors of PI3K/mTOR or mTOR-Selective Inhibitors: Which Way Shall We Go? Current Medicinal Chemistry, 18(33), 5165–5182. Available from: [Link]

  • Majumder, P. K., & Sellers, J. R. (2014). Measuring PI3K Activation: Clinicopathologic, Immunohistochemical, and RNA Expression Analysis in Prostate Cancer. Clinical Cancer Research, 20(3), 532–540. Available from: [Link]

  • Sodhi, A., et al. (2009). Dual inhibition of PI3Kα and mTOR as an alternative treatment for Kaposi's sarcoma. PLoS ONE, 4(4), e5132. Available from: [Link]

  • Rockland Immunochemicals Inc. (n.d.). AKT/PI3K Signaling Pathway. Retrieved February 20, 2026, from [Link]

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。